molecular formula C22H20ClN3O4S2 B2799145 Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 954018-59-8

Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No. B2799145
CAS RN: 954018-59-8
M. Wt: 489.99
InChI Key: YTKYFTZZBQYCLW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl ester, a thiazole ring, an amide group, and a chlorophenyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as mass spectrometry .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis, and the thiazole ring could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would be determined using various analytical techniques. For example, the melting point could be determined using a melting point apparatus, and the solubility could be determined using various solvents .

Safety and Hazards

The safety and hazards of this compound would likely be determined through toxicological studies. It’s important to handle all compounds with care and use appropriate personal protective equipment .

Future Directions

Future research could involve modifying the structure of the compound to enhance its biological activity or reduce its toxicity. Additionally, the compound could be tested against various biological targets to determine its mechanism of action .

properties

IUPAC Name

ethyl 4-[[2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-2-30-21(29)14-3-7-16(8-4-14)24-19(27)11-18-12-31-22(26-18)32-13-20(28)25-17-9-5-15(23)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKYFTZZBQYCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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